molecular formula C2H6LuO3+3 B15060394 Acetic acid;lutetium(3+);hydrate

Acetic acid;lutetium(3+);hydrate

Cat. No.: B15060394
M. Wt: 253.03 g/mol
InChI Key: AJKGSGQGQAXMRT-UHFFFAOYSA-N
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Description

Acetic acid;lutetium(3+);hydrate, also known as lutetium(III) acetate hydrate, is a chemical compound with the molecular formula C₆H₁₁LuO₇. It is a white solid that is soluble in water and is commonly used in various scientific and industrial applications. This compound is a salt formed from acetic acid and lutetium, a rare earth metal. It is often used in research and development due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lutetium(III) acetate hydrate can be synthesized through the reaction of lutetium oxide or lutetium hydroxide with acetic acid. The reaction typically involves dissolving lutetium oxide or hydroxide in acetic acid, followed by crystallization to obtain the hydrate form. The general reaction can be represented as:

Lu2O3+6CH3COOH2Lu(CH3COO)3+3H2O\text{Lu}_2\text{O}_3 + 6\text{CH}_3\text{COOH} \rightarrow 2\text{Lu}(\text{CH}_3\text{COO})_3 + 3\text{H}_2\text{O} Lu2​O3​+6CH3​COOH→2Lu(CH3​COO)3​+3H2​O

Industrial Production Methods

Industrial production of lutetium(III) acetate hydrate involves similar synthetic routes but on a larger scale. The process includes the use of high-purity lutetium oxide and acetic acid, with controlled reaction conditions to ensure high yield and purity. The product is then purified through recrystallization and drying processes to obtain the desired hydrate form.

Chemical Reactions Analysis

Types of Reactions

Lutetium(III) acetate hydrate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in ligand exchange reactions where the acetate groups are replaced by other ligands.

    Complexation Reactions: It forms complexes with various organic and inorganic ligands, which can be used in catalysis and material science.

Common Reagents and Conditions

Common reagents used in reactions with lutetium(III) acetate hydrate include other carboxylic acids, amines, and phosphines. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.

Major Products

The major products formed from reactions involving lutetium(III) acetate hydrate depend on the specific reagents and conditions used. For example, reacting it with phosphines can yield lutetium-phosphine complexes, which are useful in catalysis.

Scientific Research Applications

Lutetium(III) acetate hydrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various lutetium compounds and complexes.

    Biology: Employed in studies involving rare earth elements and their interactions with biological molecules.

    Medicine: Investigated for its potential use in radiopharmaceuticals, particularly in cancer treatment.

    Industry: Utilized in the production of advanced materials, such as catalysts and phosphors.

Mechanism of Action

The mechanism of action of lutetium(III) acetate hydrate involves its ability to form stable complexes with various ligands. These complexes can interact with molecular targets and pathways, depending on the specific application. For example, in radiopharmaceuticals, lutetium complexes can target cancer cells and deliver therapeutic radiation.

Comparison with Similar Compounds

Similar Compounds

  • Lutetium(III) chloride
  • Lutetium(III) nitrate
  • Lutetium(III) sulfate

Comparison

Compared to other lutetium compounds, lutetium(III) acetate hydrate is unique due to its acetate ligands, which provide specific reactivity and solubility properties. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of organic-inorganic hybrid materials.

Properties

Molecular Formula

C2H6LuO3+3

Molecular Weight

253.03 g/mol

IUPAC Name

acetic acid;lutetium(3+);hydrate

InChI

InChI=1S/C2H4O2.Lu.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3;

InChI Key

AJKGSGQGQAXMRT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.O.[Lu+3]

Origin of Product

United States

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